molecular formula C18H16ClN3O3 B11320615 N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B11320615
M. Wt: 357.8 g/mol
InChI Key: DUAIYLNJANCMEU-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring and the chlorophenyl group imparts unique chemical properties to the molecule, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions using chlorinated aromatic compounds.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the oxadiazole intermediate with 2-(2,3-dimethylphenoxy)acetic acid or its derivatives using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetamide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of phenoxyacetamide oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique chemical structure.

    Agriculture: Investigated for its potential as a pesticide or herbicide.

    Materials Science: Studied for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The oxadiazole ring and the chlorophenyl group are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in inflammatory pathways, microbial cell walls, and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide stands out due to the presence of the oxadiazole ring, which imparts unique electronic properties and reactivity

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H16ClN3O3/c1-11-4-3-5-15(12(11)2)24-10-16(23)20-18-21-17(25-22-18)13-6-8-14(19)9-7-13/h3-9H,10H2,1-2H3,(H,20,22,23)

InChI Key

DUAIYLNJANCMEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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